DS-7423 is a novel small-molecule compound developed primarily as a dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in treating various cancers, including ovarian clear cell adenocarcinoma and glioblastoma multiforme. DS-7423 is currently undergoing clinical trials to evaluate its efficacy and safety in patients with advanced solid tumors .
The synthesis of DS-7423 involves a series of chemical reactions aimed at constructing its core structure and functionalizing it to achieve the desired inhibitory properties. Although detailed synthetic routes are not extensively documented, the general approach includes:
The synthetic processes typically optimize reaction conditions to maximize yield and purity. Common reagents include oxidizing agents (like hydrogen peroxide) for oxidation reactions, reducing agents (such as sodium borohydride) for reduction processes, and nucleophiles for substitution reactions .
The molecular formula of DS-7423 is , indicating a diverse array of elements that play crucial roles in its interaction with biological targets .
DS-7423 undergoes several key chemical reactions that are essential for its functionality:
The reactions are facilitated by various reagents under controlled conditions, allowing researchers to manipulate the compound's properties effectively. For instance, using sodium azide as a nucleophile can lead to significant modifications in the compound's structure .
DS-7423 exerts its effects primarily by inhibiting the activity of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This inhibition disrupts critical signaling cascades involved in cell growth and survival, particularly in cancer cells.
The mechanism involves:
Research indicates that DS-7423 has an IC50 value less than 200 nM against various cancer cell lines, demonstrating potent inhibition across multiple targets within the PI3K/mTOR signaling network .
DS-7423 is characterized by:
Key chemical properties include:
DS-7423 has a wide range of applications in scientific research:
DS-7423 (CAS 1222104-37-1) is a synthetic small-molecule inhibitor with the molecular formula C₂₂H₂₇F₃N₁₀O₂ and a molecular weight of 520.51 g/mol [1] [6] [8]. Its structure features a chiral center with (R)-configuration, a trifluoroethyl group, and a morpholino substituent, which collectively influence target binding and solubility. The compound includes a purine core linked to a 2-aminopyrimidine ring, critical for ATP-competitive inhibition of PI3K and mTOR kinases [4] [6]. Key physicochemical properties include:
DS-7423 is a potent dual inhibitor of Class I PI3K isoforms and mTOR, with marked selectivity for PI3Kα. Its inhibitory activity is quantified by half-maximal inhibitory concentration (IC₅₀) values derived from biochemical assays:
Table 1: Inhibitory Profile of DS-7423
Target | IC₅₀ (nM) | Selectivity vs. PI3Kα |
---|---|---|
PI3Kα | 15.6–17 | Reference |
mTOR | 34.9 | 2.2-fold less potent |
PI3Kδ | 262 | 16.8-fold less potent |
PI3Kγ | 249 | 16-fold less potent |
PI3Kβ | 1,143 | 73-fold less potent |
Data compiled from [1] [2] [6].
DS-7423 exhibits >50% inhibition across only 2 of 227 tested kinases (MLK1 and NEK2), confirming high specificity for the PI3K/mTOR axis [9]. Functionally, it suppresses phosphorylation of Akt (Ser473) and S6 ribosomal protein (key mTORC1 effectors) at nanomolar concentrations (≤200 nM) in glioblastoma and ovarian clear cell adenocarcinoma (OCCA) cells [5] [9]. In OCCA models, DS-7423 induces TP53-dependent apoptosis via upregulation of pro-apoptotic genes (PUMA, TP53AIP1) and phosphorylation of TP53 at Ser46, particularly in wild-type TP53 cell lines [2] [5].
DS-7423 demonstrates favorable pharmacokinetics in preclinical models, including oral bioavailability and blood-brain barrier (BBB) penetration:
Table 2: Key Pharmacokinetic Parameters of DS-7423 in Mice
Parameter | Value | Method |
---|---|---|
Plasma Cₘₐₓ | >2 μmol/L (6 hr post-dose) | Single oral dose (6 mg/kg) |
Brain-to-plasma ratio | 0.1 | AUC comparison (plasma vs. brain) |
Elimination half-life | ~24 hours | Plasma/brain concentration decline |
Data from [9].
Metabolic stability and excretion pathways remain uncharacterized in the available literature. However, the compound’s pharmacokinetic profile supports once-daily dosing in therapeutic settings, as evidenced by biomarker suppression (pAkt, pS6) for >24 hours post-dose in xenograft models [9].
Additional Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7